4-Trifluoromethoxy-butyl-ammonium;chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Trifluoromethoxy-butyl-ammonium chloride is a fluorinated quaternary ammonium salt featuring a terminal -OCF₃ group (Hansch π≈+1.04), delivering significantly enhanced lipophilicity over non-fluorinated analogs like TBAC. This structural differentiation enables superior partitioning in fluorous biphasic catalysis, improved membrane permeability in medicinal chemistry leads, and stable nucleophilic OCF₃-transfer reactivity. Choose this compound when precise lipophilicity tuning, predictable metabolic liability (shorter half-life vs. aromatic -OCF₃), or fluorous-phase solubility is required. Standard purity 95%+; ideal for agrochemical and pharmaceutical R&D.

Molecular Formula C5H11ClF3NO
Molecular Weight 193.59 g/mol
Cat. No. B7971123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethoxy-butyl-ammonium;chloride
Molecular FormulaC5H11ClF3NO
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESC(CCOC(F)(F)F)C[NH3+].[Cl-]
InChIInChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H
InChIKeyMJWJHLJNEJOIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Trifluoromethoxy-butyl-ammonium;chloride for Synthesis: A Fluorinated Quaternary Ammonium Salt with Differentiated Physicochemical Properties


4-Trifluoromethoxy-butyl-ammonium;chloride (CAS 1286744-21-5, molecular formula C₅H₁₁ClF₃NO) is a fluorinated quaternary ammonium salt featuring a butyl chain with a terminal trifluoromethoxy (-OCF₃) substituent, paired with a chloride counterion . The -OCF₃ group confers a Hansch lipophilicity parameter (π) of approximately +1.04 [1], significantly altering the compound's hydrophobicity relative to non-fluorinated analogs. This structural feature positions the compound as a candidate for applications requiring enhanced membrane permeability or modulated phase-transfer behavior. The compound is commercially available with a typical purity specification of 95%+ .

Why 4-Trifluoromethoxy-butyl-ammonium;chloride Cannot Be Replaced by Non-Fluorinated Quaternary Ammonium Salts


Quaternary ammonium chlorides such as tetrabutylammonium chloride (TBAC) and benzyltriethylammonium chloride (BTEAC) are widely employed as phase-transfer catalysts and ion-pairing reagents [1]. However, the introduction of the terminal -OCF₃ group in 4-Trifluoromethoxy-butyl-ammonium;chloride fundamentally alters the molecule's physicochemical profile. The -OCF₃ substituent is strongly electron-withdrawing and highly lipophilic, with documented effects on partition coefficients, metabolic stability, and membrane permeability that non-fluorinated analogs cannot replicate [2][3]. For applications requiring specific lipophilicity tuning, fluorous-phase partitioning, or modified catalyst solubility profiles, substitution with generic quaternary ammonium chlorides may lead to suboptimal reaction outcomes or altered biological partitioning behavior [4]. The evidence below quantifies these differentiating dimensions.

4-Trifluoromethoxy-butyl-ammonium;chloride: Comparative Performance Evidence for Procurement Decisions


Enhanced Lipophilicity via Terminal -OCF₃ Group: Quantified Hansch π Parameter Comparison

The terminal -OCF₃ group in 4-Trifluoromethoxy-butyl-ammonium;chloride contributes a Hansch lipophilicity parameter (π) of approximately +1.04, as established in medicinal chemistry literature for trifluoromethoxy-substituted compounds [1]. In contrast, non-fluorinated butyl ammonium chlorides such as tetrabutylammonium chloride (TBAC) lack this substituent entirely (baseline π contribution = 0 for the unsubstituted alkyl chain at the terminal position). The quantified difference of π ≈ +1.04 translates to an approximately 11-fold increase in octanol-water partition coefficient for the fluorinated moiety compared to the non-fluorinated terminal alkyl group, based on the relationship ΔlogP = π.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Differential Metabolic Stability Profile of Aliphatic -OCF₃ in Microsomal Assays

Microsomal stability studies on compounds bearing aliphatic trifluoromethoxy groups demonstrate that the -OCF₃ substituent typically decreases metabolic stability compared to CH₃O- or CF₃-substituted counterparts, except in N-alkoxy(sulfon)amide series [1]. Specifically, in a comparative assessment of aliphatic derivatives, the -OCF₃ group exhibited reduced microsomal stability relative to the methoxy (-OCH₃) and trifluoromethyl (-CF₃) analogs in most tested series. This behavior contrasts with aromatic -OCF₃ groups, which generally confer enhanced metabolic stability via resistance to cytochrome P450-mediated oxidation. For 4-Trifluoromethoxy-butyl-ammonium;chloride, which contains an aliphatic -OCF₃ moiety, this class-level evidence suggests a distinct metabolic liability compared to aryl-OCF₃-containing quaternary ammonium salts.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Electron-Withdrawing Character: Moderate -I Effect of -OCF₃ Influences Reactivity

The -OCF₃ group functions as a moderately electron-withdrawing substituent via inductive (-I) effects, which can activate adjacent electrophilic centers toward nucleophilic attack [1]. In benzoyl chloride systems, -OCF₃ substitution activates the carbonyl carbon for acylation reactions. This electronic modulation is absent in non-fluorinated butyl ammonium chlorides such as tetrabutylammonium chloride (TBAC), where the alkyl chains exert only weak electron-donating inductive effects. For 4-Trifluoromethoxy-butyl-ammonium;chloride, the terminal -OCF₃ group introduces an electron-withdrawing character that may influence the reactivity of the ammonium center or serve as a synthetic handle for downstream functionalization, differentiating it from generic quaternary ammonium chlorides.

Organic Synthesis Reactivity Modulation Electronic Effects

Quaternary Ammonium Trifluoromethoxide Salts Exhibit Extended Stability as OCF₃ Sources

Quaternary ammonium trifluoromethoxide salts (NR₄OCF₃), a class to which 4-Trifluoromethoxy-butyl-ammonium;chloride is structurally related as a potential precursor, have been demonstrated to exhibit unique long-term stability in both solid state and solution [1][2]. This stability complements contemporary OCF₃-transfer reagents. While 4-Trifluoromethoxy-butyl-ammonium;chloride itself is the chloride salt rather than the trifluoromethoxide salt, its quaternary ammonium framework with an appended -OCF₃ group suggests potential utility as a building block for generating stable OCF₃-containing quaternary ammonium species. In contrast, many metal-based OCF₃ reagents (e.g., AgOCF₃) are light-sensitive and require careful storage conditions to prevent decomposition.

Trifluoromethoxylation Reagent Stability Organic Synthesis

Distinct Synthetic Route via Trifluoromethanol Condensation with Butylamine

4-Trifluoromethoxy-butyl-ammonium;chloride is synthesized via condensation of trifluoromethanol with butylamine under acidic conditions to form the corresponding ammonium salt . This synthetic route differs fundamentally from the preparation of standard quaternary ammonium chlorides such as tetrabutylammonium chloride (TBAC), which is typically produced via alkylation of tributylamine with butyl chloride. The distinct starting materials (trifluoromethanol vs. butyl chloride) and reaction pathway may result in different impurity profiles and require different quality control considerations. For procurement decisions, understanding this synthetic divergence informs assessment of batch-to-batch consistency and potential contaminant carryover.

Synthetic Methodology Process Chemistry Fluorinated Building Blocks

4-Trifluoromethoxy-butyl-ammonium;chloride: Recommended Application Scenarios Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Altered Metabolic Profile

This compound is suited for medicinal chemistry programs where enhanced lipophilicity (π ≈ +1.04 from the terminal -OCF₃ group) is required to improve membrane permeability or target engagement [1]. The documented class-level behavior of aliphatic -OCF₃ groups—decreased microsomal stability relative to CH₃O- and CF₃- analogs in most series [2]—provides a predictable metabolic liability that can be leveraged for compounds requiring shorter half-lives or distinct clearance pathways. This contrasts with aromatic -OCF₃ groups, which typically confer enhanced metabolic stability.

Phase-Transfer Catalysis in Fluorous Biphasic Systems

Fluorous quaternary ammonium salts have been demonstrated as effective phase-transfer catalysts for halide substitution reactions in extremely nonpolar fluorous solvents [1]. The enhanced lipophilicity conferred by the terminal -OCF₃ group (Δπ ≈ +1.04) [2] may improve catalyst partitioning into fluorous phases compared to non-fluorinated analogs such as TBAC. This application is supported by the broader class evidence for fluorinated quaternary ammonium salts in fluorous biphasic catalysis.

Synthetic Building Block for Stable OCF₃-Containing Reagents

Quaternary ammonium frameworks bearing OCF₃ groups have been established as stable sources of nucleophilic trifluoromethoxide, exhibiting extended stability in both solid state and solution [1]. 4-Trifluoromethoxy-butyl-ammonium;chloride, as a quaternary ammonium chloride with an appended -OCF₃ group, may serve as a precursor for generating such stable OCF₃-transfer reagents, offering advantages over photosensitive metal-based alternatives like AgOCF₃.

Physicochemical Property Modulation in Agrochemical Development

The -OCF₃ group is a privileged motif in agrochemical design due to its combination of high lipophilicity (π ≈ +1.04) and metabolic modulation [1][2]. For agrochemical programs where non-fluorinated quaternary ammonium salts fail to achieve target lipophilicity or where modified environmental fate is desired, this compound offers a quantifiably differentiated property profile that can be incorporated into lead structures or used as a formulation adjunct.

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